molecular formula C6H3BrClF2N B13714447 3-Bromo-5-chloro-2,6-difluoroaniline

3-Bromo-5-chloro-2,6-difluoroaniline

Katalognummer: B13714447
Molekulargewicht: 242.45 g/mol
InChI-Schlüssel: KMXUIZVYVLVJFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-chloro-2,6-difluoroaniline is an organofluorine compound with the molecular formula C6H3BrClF2N It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2,6-difluoroaniline typically involves halogenation reactions. One common method is the halogenation of 2,6-difluoroaniline, where bromine and chlorine are introduced to the benzene ring under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-chloro-2,6-difluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, halogenating agents (e.g., bromine, chlorine), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield a variety of functionalized aniline derivatives .

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloro-2,6-difluoroaniline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and amino group allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-5-chloro-2,6-difluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of multiple halogen atoms allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .

Eigenschaften

Molekularformel

C6H3BrClF2N

Molekulargewicht

242.45 g/mol

IUPAC-Name

3-bromo-5-chloro-2,6-difluoroaniline

InChI

InChI=1S/C6H3BrClF2N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2

InChI-Schlüssel

KMXUIZVYVLVJFI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Br)F)N)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.